molecular formula C17H15ClN2O4S B2859834 N-(5-chloro-2-methylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide CAS No. 899954-80-4

N-(5-chloro-2-methylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

Cat. No. B2859834
CAS RN: 899954-80-4
M. Wt: 378.83
InChI Key: SXGXHBLRNWDOEI-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a useful research compound. Its molecular formula is C17H15ClN2O4S and its molecular weight is 378.83. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications

Compounds with structures similar to "N-(5-chloro-2-methylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide" have been explored for their pharmacological potential, particularly in the context of neurokinin-1 receptor antagonism, anticonvulsant, antimicrobial, anticancer, and anti-inflammatory activities. For instance, derivatives of benzothiazole have been synthesized and evaluated for their anticonvulsant and acute toxicity screening, with some showing promise as lead anticonvulsant agents (Amir, Asif, Ali, & Hassan, 2012). Additionally, certain propanamide derivatives have been found to possess significant immunosuppressive activities in vitro and in vivo, suggesting their potential in treating immune-related disorders (Giraud, Marchand, Carbonnelle, Sartor, Lang, & Duflos, 2010).

Agricultural Chemistry

In the realm of agricultural chemistry, modifications to the methylene group of certain acetamides have been explored for broad-spectrum insecticidal activity. These studies indicate the potential of such compounds in developing new pesticides or enhancing the efficacy of existing ones (Samaritoni, Babcock, Schlenz, & Johnson, 1999).

Antimicrobial and Anticancer Research

The synthesis and evaluation of novel derivatives for their antimicrobial and anticancer activities have been a significant area of research. Some compounds have shown excellent antibacterial and antifungal activities, while others display promising anticancer properties against specific cell lines, indicating their potential in developing new therapeutic agents (Zala, Dave, & Undavia, 2015).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S/c1-11-6-7-12(18)10-14(11)19-16(21)8-9-20-17(22)13-4-2-3-5-15(13)25(20,23)24/h2-7,10H,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGXHBLRNWDOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

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